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Available Chemical Data for Osmanthuside H

The table below summarizes the key identified information for Osmanthuside H:

Property Description

Chemical Name Osmanthuside H [1]

IUPAC Name (2R,3S,4S,5R,6R)-2-[[(2R,3R,4R,5R,6S)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-

dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxymethyl]-6-(hydroxymethyl)oxane-3,4,5-
triol [2]

Molecular
Formula

C({19})H({28})O(_{11}) [2]

CAS Registry
Number

149155-70-4 [2]

Isolation Source Stem barks of Fraxinus paxiana; also identified in Ligustrum lucidum Fructus
(Nüzhenzi) [2] [1]

Chemical
Classification

Phenylethanoid Glycoside (PhG) [1]
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A Framework for SAR Studies on Natural Products

In the absence of direct SAR studies for Osmanthuside H, you can initiate research by following established

workflows for investigating natural products. The core of SAR analysis involves systematically modifying a

molecule and testing how these changes affect its biological activity [3]. The diagram below outlines a

potential research pathway.
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Start: Osmanthuside H

1. Comprehensive Characterization
• Acquire pure compound

• Confirm structure via NMR, MS

2. Biological Activity Profiling
• Test in relevant pharmacological assays

• Establish baseline activity (IC50, EC50, etc.)

3. Structure Modification Strategy
• Semisynthesis of analogs

• Biosynthetic pathway engineering

4. SAR Analysis
• Correlate structural changes

with changes in activity
• Identify key functional groups

5. Target Identification
• Use active analogs as probes

• Elucidate mechanism of action

Outcome: Validated SAR Model
for Osmanthuside H

Click to download full resolution via product page

Key Methodologies for SAR Investigation
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Based on general SAR principles and related phytochemical research, here are detailed methodologies you

can employ:

Compound Identification and Profiling: The first step is to fully characterize the compound. Ultra-
high-performance liquid chromatography coupled with electrospray ionization-quadrupole-time of

flight-mass spectrometry (UHPLC-ESI-Q-TOF-MS) is a powerful technique for this. It allows for rapid
separation and identification based on high-accuracy mass measurements of both parent and

fragment ions [4] [1]. For example, in a study on Ligustrum lucidum Fructus, Osmanthuside H was
identified by its precursor ion at m/z 431.1558 [M−H]⁻ and a key fragment ion at m/z 299, resulting

from the loss of an apiofuranosyl group (132 Da) [1].
Systematic Structure Modification: To build an SAR, you need to study analogs of Osmanthuside
H.

Semisynthesis: This involves chemically modifying specific functional groups on the isolated

Osmanthuside H molecule. For instance, you could target its hydroxyl groups (e.g., by
acetylation or methylation) to test their role as hydrogen bond donors or acceptors with a

biological target [5]. Similarly, altering the sugar moieties could reveal their importance for
bioavailability and activity [6].

Biosynthetic Pathway Engineering: An alternative approach is to harness or manipulate the
plant's natural biosynthetic machinery. As seen in the complete biosynthesis of verbascoside (a

related PhG) in Escherichia coli, once the pathway enzymes are identified, you can produce the
core scaffold and generate structural analogs by feeding different precursors or engineering

enzyme specificity [6].
Activity Testing and Correlation: After creating analogs, you must test them in robust biological

assays relevant to the suspected function of Osmanthuside H. By quantifying the activity (e.g., IC₅₀,
EC₅₀) of each analog and comparing it to the parent structure, you can begin to correlate specific

structural features with changes in potency. This process identifies the pharmacophore—the precise
assembly of steric and electronic features necessary for optimal interaction with a biological target [7].

Research Directions and Alternatives

Given the current lack of direct SAR data, your research could also focus on:

Exploring Related Compounds: Many bioactivities of medicinal plants are attributed to
phenylethanoid glycosides [8]. You can investigate the extensive SAR data available for more well-

known PhGs like acteoside (verbascoside), which shares structural motifs with Osmanthuside H
and has documented anti-inflammatory, antioxidant, and neuroprotective activities [6] [8]. This can

provide excellent hypotheses to test for Osmanthuside H.
Leveraging Network Pharmacology: For complex natural products, network pharmacology is a

modern approach that can predict the "therapeutic material basis" and mechanisms of action. It
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involves identifying potential protein targets for a compound based on chemical similarity and then

constructing interaction networks to visualize multi-target effects [9] [4]. This can provide a systems-
level view and generate testable hypotheses for your SAR work.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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